molecular formula C13H11N3O2S B3014901 2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione CAS No. 1240790-65-1

2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione

Cat. No.: B3014901
CAS No.: 1240790-65-1
M. Wt: 273.31
InChI Key: GZWZGGZVXMUPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione is a complex organic compound that features a thiazole ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione typically involves the reaction of 2-aminothiazole with an appropriate isoindole derivative. One common method includes the condensation of 2-aminothiazole with phthalic anhydride under reflux conditions in the presence of a suitable solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines .

Scientific Research Applications

2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione is unique due to the combination of the thiazole and isoindole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

2-[1-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7(10-6-19-13(14)15-10)16-11(17)8-4-2-3-5-9(8)12(16)18/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWZGGZVXMUPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.